molecular formula C12H16F3N5 B11748462 [(1,4-dimethyl-1H-pyrazol-5-yl)methyl]({[1-(2,2,2-trifluoroethyl)-1H-pyrazol-3-yl]methyl})amine CAS No. 1856040-63-5

[(1,4-dimethyl-1H-pyrazol-5-yl)methyl]({[1-(2,2,2-trifluoroethyl)-1H-pyrazol-3-yl]methyl})amine

Cat. No.: B11748462
CAS No.: 1856040-63-5
M. Wt: 287.28 g/mol
InChI Key: BEUPYMXUKHWCLK-UHFFFAOYSA-N
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Description

(1,4-dimethyl-1H-pyrazol-5-yl)methyl-1H-pyrazol-3-yl]methyl})amine is a complex organic compound characterized by its unique structure, which includes two pyrazole rings and a trifluoroethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1,4-dimethyl-1H-pyrazol-5-yl)methyl-1H-pyrazol-3-yl]methyl})amine typically involves multi-step organic reactions The initial step often includes the formation of the pyrazole rings through cyclization reactions involving hydrazines and 1,3-diketones

Industrial Production Methods

Industrial production of this compound may involve large-scale batch processes, utilizing automated reactors to maintain precise control over reaction parameters. Techniques such as distillation, crystallization, and chromatography are employed to purify the final product, ensuring it meets the required specifications for further applications.

Chemical Reactions Analysis

Types of Reactions

(1,4-dimethyl-1H-pyrazol-5-yl)methyl-1H-pyrazol-3-yl]methyl})amine undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: Used to alter the oxidation state of the compound, often to enhance its reactivity.

    Substitution: Commonly involves replacing one functional group with another, which can significantly change the compound’s properties.

Common Reagents and Conditions

Reagents such as hydrogen peroxide for oxidation, sodium borohydride for reduction, and halogenating agents for substitution are frequently used. Reaction conditions typically involve controlled temperatures, pressures, and pH levels to optimize the reaction outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce halogenated or alkylated compounds.

Scientific Research Applications

(1,4-dimethyl-1H-pyrazol-5-yl)methyl-1H-pyrazol-3-yl]methyl})amine has a wide range of applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (1,4-dimethyl-1H-pyrazol-5-yl)methyl-1H-pyrazol-3-yl]methyl})amine involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate biochemical pathways, leading to desired effects. The compound’s unique structure allows it to bind selectively to its targets, influencing their activity and function.

Comparison with Similar Compounds

Similar Compounds

    (1,4-dimethyl-1H-pyrazol-5-yl)methyl-1H-pyrazol-3-yl]methyl})amine: shares similarities with other pyrazole derivatives, such as:

Uniqueness

The presence of both methyl and trifluoroethyl groups in (1,4-dimethyl-1H-pyrazol-5-yl)methyl-1H-pyrazol-3-yl]methyl})amine distinguishes it from other pyrazole derivatives. These groups confer unique chemical properties, such as increased lipophilicity and stability, making it a valuable compound for various applications.

Properties

CAS No.

1856040-63-5

Molecular Formula

C12H16F3N5

Molecular Weight

287.28 g/mol

IUPAC Name

N-[(2,4-dimethylpyrazol-3-yl)methyl]-1-[1-(2,2,2-trifluoroethyl)pyrazol-3-yl]methanamine

InChI

InChI=1S/C12H16F3N5/c1-9-5-17-19(2)11(9)7-16-6-10-3-4-20(18-10)8-12(13,14)15/h3-5,16H,6-8H2,1-2H3

InChI Key

BEUPYMXUKHWCLK-UHFFFAOYSA-N

Canonical SMILES

CC1=C(N(N=C1)C)CNCC2=NN(C=C2)CC(F)(F)F

Origin of Product

United States

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